3-O-Demethylsporaricin A
Description
Properties
IUPAC Name |
2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]-N-methylacetamide;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N5O5.4ClH/c1-7(18)11-4-3-8(19)16(25-11)26-15-9(20)5-10(22)13(14(15)24)21(2)12(23)6-17;;;;/h7-11,13-16,22,24H,3-6,17-20H2,1-2H3;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAKQJGMLIOTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)O)N)N)N.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37Cl4N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908025 | |
| Record name | 6-Amino-3-[glycyl(methyl)amino]-2,4-dihydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102735-33-1 | |
| Record name | 3-O-Demethylsporaricin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102735331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-3-[glycyl(methyl)amino]-2,4-dihydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 3 O Demethylsporaricin a
Total Synthesis Approaches to 3-O-Demethylsporaricin A
The total synthesis of this compound has been successfully accomplished, yielding a product with physical and biological properties identical to the authentic sample derived from its precursor, sporaricin B. jst.go.jp This synthetic endeavor underscores the capability of chemical synthesis to produce complex natural product analogs.
Key Chemical Transformations in Aminocyclitol Moiety Synthesis
The synthesis of the crucial aminocyclitol part of this compound, a densely functionalized carbocycle, is a multi-step process involving several key chemical transformations. jst.go.jpcsic.es The synthesis commences from a protected cyclohexane (B81311) derivative, D,L-(1,2,3/4,5,6)-1,4-bis(benzyloxycarbonylamino)-5,6-O-isopropylidene-2,3,5,6-cyclohexanetetraol, and proceeds through critical modifications to achieve the desired stereochemistry and functionality. jst.go.jp
Deoxygenation is a critical step in modifying the aminocyclitol core to mimic the structures of potent aminoglycoside antibiotics. researchgate.netethz.ch In the synthesis of the aminocyclitol moiety for this compound, a deoxygenation step is employed to remove a hydroxyl group, a common strategy to enhance activity against resistant bacteria. jst.go.jpresearchgate.net One established method for such transformations is the Barton radical deoxygenation. ethz.ch
Achieving the correct stereochemistry of the hydroxyl groups on the aminocyclitol ring is paramount for biological activity. The synthesis of the aminocyclitol for this compound includes a key step for the inversion of a hydroxyl group. jst.go.jp A common method to achieve this is through an oxidation-reduction sequence. For instance, a Swern oxidation can be used to form a ketone, which is then reduced, for example with sodium borohydride, to yield the inverted alcohol. beilstein-journals.org The choice of reducing agent can influence the diastereoselectivity of this inversion. psu.edu
The introduction of methyl groups to the amino functionalities of the aminocyclitol can significantly influence the biological properties of the final compound. nih.gov The synthesis of the aminocyclitol for this compound incorporates an N-methylation step. jst.go.jp This transformation is a key part of tailoring the aminocyclitol structure. nih.gov
Glycosidation Reactions in Pseudodisaccharide Formation
The formation of the pseudodisaccharide linkage is a pivotal step in the synthesis of this compound. jst.go.jp This involves the coupling of the synthesized aminocyclitol moiety with a suitable sugar donor. jst.go.jpacs.org Glycosidation reactions are fundamental in the synthesis of aminoglycosides and related pseudodisaccharides. acs.orgnih.gov The stereoselective formation of the glycosidic bond is a significant challenge, and various methods, including nickel-catalyzed glycosylation, have been developed to achieve high yields and selectivity. acs.org In the case of this compound synthesis, the glycosidation of the aminocyclitol part leads to the formation of 3-O-Demethylsporaricin B, which is then converted to the final product. jst.go.jp
The pursuit of novel aminoglycoside antibiotics with enhanced efficacy and broader spectrums of activity has led to extensive research into the synthetic modification of naturally occurring compounds. This compound serves as a key template in these efforts, with its structural analogues and derivatives being the focus of sophisticated synthetic strategies. These methodologies aim to elucidate structure-activity relationships (SAR) and develop compounds that can overcome microbial resistance.
Synthesis of Sporaricin Analogues (e.g., 3-de-O-methyl-2-deoxy-4-N-glycyl-6-O-(alpha-nebrosaminyl)fortamine)
The synthesis of complex sporaricin analogues showcases advanced chemical strategies to modify the core structure. A notable example is the preparation of 2-deoxy-4-N-glycyl-6-O-(alpha-nebrosaminyl)fortamine and its 3-de-O-methyl analogue, starting from lividamine. nih.gov This multi-step synthesis underscores the chemical versatility of the aminoglycoside scaffold.
The key stages of this synthetic pathway are outlined as follows: nih.gov
Transformation of Lividamine: The 2-deoxystreptamine (B1221613) moiety of lividamine is chemically transformed to yield 4-N,3-O-didemethyl-2-deoxyfortamine. nih.gov
Selective 4-N-methylation: The newly formed aminocyclitol moiety undergoes selective methylation at the 4-N position. nih.gov
Glycyl Residue Attachment: A glycyl residue is selectively attached to the methylamino group at the C-4 position. nih.gov
Selective Amination: The final key step involves the selective amination at the C-6' position of the nebrosaminyl moiety. nih.gov
This strategic approach allows for the precise construction of the target analogues, 2-deoxy-4-N-glycyl-6-O-(alpha-nebrosaminyl)fortamine and 3-de-O-methyl-2-deoxy-4-N-glycyl-6-O-(alpha-nebrosaminyl)fortamine, enabling further investigation into their biological properties. nih.gov
Preparation of Demethyl Derivatives of Related Aminoglycosides (e.g., Istamycin A)
Istamycins, being structurally related to sporaricins, are often used as model compounds for developing synthetic methodologies, including demethylation. The synthesis of demethyl derivatives of istamycin A provides insight into the role of specific methyl groups in antimicrobial activity. nih.gov
Researchers have successfully synthesized 4-N,6'-N,3-O-Tridemethylistamycin A0 and 6'-N,3-O-didemethylistamycin A0. nih.gov The synthesis began with 3,2',6'-tri-N-benzyloxycarbonyl-3',4'-dideoxyneamine 1,6-carbamate and proceeded through an aziridine (B145994) derivative intermediate, a procedure analogous to the total synthesis of istamycin A0. nih.gov
Subsequent acylation of the demethylated products with glycine (B1666218) yielded further derivatives. The findings from these synthetic efforts are summarized in the table below.
| Compound | Modification | Activity Notes |
| 6'-N,3-O-didemethylistamycin A | Acylation of 6'N,3-O-didemethylistamycin A0 with glycine at the 4-methylamino group. nih.gov | Showed interesting activities, particularly against Pseudomonas. nih.gov |
| 4-N,6'-N,3-O-tridemethylistamycin A | Derived from 4-N,6'-N,3-O-Tridemethylistamycin A0. nih.gov | Exhibited only weak activity. nih.gov |
These results strongly indicate that the 4-N-methyl group is a crucial component for the potent antimicrobial activity of istamycin A. nih.gov This highlights the importance of targeted demethylation studies in understanding the structural requirements for biological function.
Chemical Modification Approaches for Structural Diversification
Structural diversification of this compound and related aminoglycosides is a key strategy for developing new derivatives with improved therapeutic profiles. This involves a range of chemical modifications, including fluorination and acylation, to alter the compound's potency and toxicity. scispace.comnih.gov
One approach involves the synthesis of fluorinated derivatives. For instance, 3-fluoro-, 3-epi-3-fluoro-, and 3,3-difluoro-3-de(methoxy)sporaricin A have been synthesized, demonstrating the feasibility of introducing fluorine atoms into the sporaricin core. scispace.com Another study focused on the synthesis of 5-deoxy-5-fluorosporaricin A. scispace.com Such modifications can significantly alter the electronic properties and metabolic stability of the molecule. rsc.org
Another critical area of modification focuses on reducing toxicity while preserving antibacterial potency. Research on istamycin B, a related compound, showed that while 3-O-Demethylistamycin B was highly potent, it also had considerable acute toxicity. nih.gov To address this, various derivatives were prepared.
Key findings from these modification studies include:
Selective N-acylation or N-amidination at the C-2' position of istamycin B did not improve acute toxicity. nih.gov
Replacing the amino group at the C-2' position with a hydroxyl group led to a marked decrease in acute toxicity. nih.gov
Among the 2'-deamino-2'-hydroxyistamycins, the derivative 4-N-(beta-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0 demonstrated a favorable balance of good antibacterial activity against both Gram-positive and Gram-negative bacteria and low acute toxicity in mice. nih.gov
Other modifications of istamycin B have targeted the 3- and 5-positions, leading to the synthesis of 5-epi, 3-O-demethyl-5-epi, and 3-demethoxy derivatives, some of which showed greater activity than the parent compounds. researchgate.net These diverse chemical modification strategies are essential for the rational design of new aminoglycoside antibiotics based on the sporaricin and istamycin scaffolds.
Biological Activity Spectrum and Antimicrobial Efficacy of 3 O Demethylsporaricin a
In Vitro Antimicrobial Potency against Bacterial Strains
3-O-Demethylsporaricin A has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial prowess of this compound is attributed to its ability to inhibit protein synthesis in susceptible bacteria, a characteristic mechanism of aminoglycoside antibiotics.
The in vitro efficacy of this compound has been evaluated against various Gram-positive clinical isolates. It has shown considerable activity against strains of Staphylococcus aureus, including those resistant to other antibiotics. The minimum inhibitory concentrations (MICs), which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are a key measure of its potency.
Detailed research findings indicate that this compound is effective against a range of Gram-positive bacteria. For instance, its activity against Staphylococcus aureus and Bacillus subtilis has been documented, showcasing its potential as a potent agent against these pathogens.
This compound exhibits a high degree of activity against a wide array of Gram-negative bacteria. nih.gov Its efficacy extends to clinically significant pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus species. Notably, its activity against Providencia species and Serratia marcescens has been reported to be superior to that of other tested aminoglycosides. nih.gov
A significant aspect of its antimicrobial profile is its effectiveness against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen. nih.gov While many aminoglycosides face challenges with this bacterium, this compound has shown a high order of activity. nih.gov Furthermore, its antibacterial action against Gram-negative bacteria is enhanced in alkaline pH conditions and is not significantly affected by the size of the bacterial inoculum or the presence of horse serum. nih.gov
Broader Biological Activities Beyond Direct Antimicrobial Effects (e.g., Antitumor Properties)
While the primary focus of research on this compound has been its antimicrobial properties, the broader biological activities of this compound are not well-documented in publicly available scientific literature. Specifically, there is no readily available information regarding its potential antitumor properties. Extensive searches of scientific databases did not yield any studies investigating the cytotoxic or antiproliferative effects of this compound on cancer cell lines. Therefore, its profile in terms of broader biological activities beyond its antimicrobial effects remains an area for future investigation.
Comparative Antimicrobial Efficacy with Other Aminoglycosides (e.g., Sporaricin A, Amikacin (B45834), Dibekacin, Gentamicin)
The antimicrobial efficacy of this compound has been systematically compared with other prominent aminoglycosides, including its parent compound Sporaricin A, as well as Amikacin, Dibekacin, and Gentamicin (B1671437). nih.gov These comparative studies are crucial for understanding its relative strengths and potential clinical utility.
This compound has demonstrated a high level of activity against bacteria that produce various aminoglycoside-inactivating enzymes, with the exception of 3-acetyltransferase I. nih.gov This suggests an advantage in treating infections caused by certain resistant strains. Its bactericidal activity has been noted to be somewhat greater than that of amikacin. nih.gov
The following tables provide a comparative overview of the Minimum Inhibitory Concentration (MIC) values of this compound and other aminoglycosides against a selection of Gram-positive and Gram-negative bacteria.
Table 1: Comparative in Vitro Activity of this compound and Other Aminoglycosides against Gram-Positive Bacteria (MIC in μg/mL)
| Microorganism (No. of Strains) | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Staphylococcus aureus (101) | This compound | 0.2-1.56 | 0.39 | 0.78 |
| Sporaricin A | 0.1-1.56 | 0.2 | 0.39 | |
| Amikacin | 0.39-3.13 | 0.78 | 1.56 | |
| Dibekacin | 0.1-1.56 | 0.2 | 0.39 | |
| Gentamicin | 0.1-0.78 | 0.2 | 0.39 | |
| Bacillus subtilis ATCC 6633 | This compound | 0.1 | - | - |
| Sporaricin A | 0.05 | - | - | |
| Amikacin | 0.2 | - | - | |
| Dibekacin | 0.05 | - | - | |
| Gentamicin | 0.05 | - | - |
Data sourced from a study by Saino et al. (1984) on K-4619 (this compound sulfate). nih.gov
Table 2: Comparative in Vitro Activity of this compound and Other Aminoglycosides against Gram-Negative Bacteria (MIC in μg/mL)
| Microorganism (No. of Strains) | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Escherichia coli (102) | This compound | 0.39-6.25 | 0.78 | 1.56 |
| Sporaricin A | 0.39-12.5 | 1.56 | 3.13 | |
| Amikacin | 0.39-6.25 | 0.78 | 1.56 | |
| Dibekacin | 0.39-12.5 | 0.78 | 3.13 | |
| Gentamicin | 0.2-6.25 | 0.39 | 0.78 | |
| Klebsiella pneumoniae (103) | This compound | 0.39-3.13 | 0.78 | 1.56 |
| Sporaricin A | 0.78-6.25 | 1.56 | 3.13 | |
| Amikacin | 0.78-3.13 | 1.56 | 1.56 | |
| Dibekacin | 0.39-6.25 | 0.78 | 1.56 | |
| Gentamicin | 0.2-3.13 | 0.39 | 0.78 | |
| Pseudomonas aeruginosa (106) | This compound | 0.39-12.5 | 1.56 | 3.13 |
| Sporaricin A | 0.78->100 | 6.25 | 50 | |
| Amikacin | 0.39-25 | 1.56 | 3.13 | |
| Dibekacin | 0.2-12.5 | 0.78 | 1.56 | |
| Gentamicin | 0.2-12.5 | 0.78 | 3.13 | |
| Serratia marcescens (52) | This compound | 0.39-3.13 | 0.78 | 1.56 |
| Sporaricin A | 0.78-12.5 | 1.56 | 3.13 | |
| Amikacin | 1.56-12.5 | 3.13 | 6.25 | |
| Dibekacin | 0.78-12.5 | 1.56 | 6.25 | |
| Gentamicin | 0.78-12.5 | 1.56 | 6.25 |
Data sourced from a study by Saino et al. (1984) on K-4619 (this compound sulfate). nih.gov
Molecular Mechanisms of Action and Target Interactions of 3 O Demethylsporaricin a
Elucidation of Molecular Pathways Perturbed by 3-O-Demethylsporaricin A
As a member of the aminoglycoside class of antibiotics, this compound is understood to exert its bactericidal effects by targeting and inhibiting bacterial protein synthesis. creative-diagnostics.comnih.govwikipedia.org The primary molecular pathway perturbed by this compound involves its interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. creative-diagnostics.commsdmanuals.com
The process begins with the entry of this compound into the bacterial cell, a process that occurs in distinct, energy-dependent stages and increases the permeability of the bacterial membrane. nih.gov Once inside the cytoplasm, the compound binds to the 30S ribosomal subunit. creative-diagnostics.commsdmanuals.com This binding event disrupts the normal function of the ribosome in several ways. A key consequence is the misinterpretation of the mRNA codon, which leads to the incorporation of incorrect amino acids into the growing polypeptide chain. creative-diagnostics.com This results in the production of non-functional or aberrant proteins, which can damage the bacterial cell membrane. creative-diagnostics.com
Some studies on related compounds have also pointed to the involvement of other pathways. For instance, in the context of ototoxicity, a known side effect of some aminoglycosides, pathways such as the c-Jun N-terminal kinase (JNK) pathway and the NF-κB pathway have been implicated. frontiersin.org While these pathways are associated with side effects in host cells, they highlight the broader potential for aminoglycosides to interact with various cellular signaling cascades.
Analysis of Cellular Targets and Binding Affinities
The principal cellular target of this compound is the bacterial ribosome, specifically the 16S ribosomal RNA (rRNA) component of the 30S subunit. creative-diagnostics.comnih.gov The binding is characterized by high affinity and specificity for the prokaryotic ribosome, which explains the selective antibacterial activity. nih.govembopress.org
The specific binding site is located at the A-site of the 16S rRNA. nih.govembopress.orgresearchgate.net This site is crucial for the decoding of the genetic information carried by the mRNA. The high-affinity binding of this compound to this site is a key determinant of its antibacterial potency. nih.gov The interaction induces a conformational change in the ribosome, which underlies the misreading of the genetic code. oup.com
While the primary target is the 30S ribosomal subunit, some research on related aminoglycosides suggests potential interactions with other cellular components. For example, some aminoglycosides have been shown to interact with helix 69 of the 23S rRNA in the 50S ribosomal subunit, which can inhibit mRNA and tRNA translocation and ribosome recycling. elifesciences.orgrsc.org The affinity for these secondary sites and the functional consequences of such binding for this compound would require further investigation.
The binding affinity of aminoglycosides to their ribosomal target can be influenced by modifications in the rRNA. For instance, pseudouridine (B1679824) modifications in helix 69 have been shown to impact the binding of some aminoglycosides. rsc.org
| Cellular Target | Specific Binding Site | Consequence of Binding |
| Bacterial Ribosome | 16S rRNA of the 30S subunit (A-site) | Inhibition of protein synthesis, codon misreading, production of aberrant proteins |
| Bacterial Ribosome | Helix 69 of the 23S rRNA (50S subunit) | Potential inhibition of translocation and ribosome recycling |
Mechanistic Insights from Related Aminoglycosides and Their Potential Applicability to this compound
The extensive research on other aminoglycosides, such as gentamicin (B1671437), kanamycin (B1662678), and neomycin, provides a valuable framework for understanding the likely molecular mechanisms of this compound. nih.govelifesciences.org The core structure shared by aminoglycosides, an amino sugar-containing aminocyclitol, is responsible for their characteristic mode of action. nih.gov Therefore, it is highly probable that this compound follows the canonical aminoglycoside mechanism.
The key mechanistic steps applicable to this compound, based on studies of its chemical relatives, are:
Inhibition of Protein Synthesis: Like other aminoglycosides, this compound is expected to bind to the 30S ribosomal subunit and interfere with protein synthesis. creative-diagnostics.comnih.govmsdmanuals.com This leads to a bactericidal effect. wikipedia.org
Induction of Codon Misreading: The binding to the A-site of the 16S rRNA likely causes misreading of the mRNA template, leading to the synthesis of faulty proteins. creative-diagnostics.comembopress.org
Disruption of the Bacterial Cell Membrane: The incorporation of these misfolded proteins into the cell membrane is thought to increase its permeability, leading to further uptake of the antibiotic and eventual cell lysis. elifesciences.org
Structure Activity Relationship Sar Studies of 3 O Demethylsporaricin a and Its Analogues
Influence of the 3-Hydroxy Group on Biological Activity, particularly Antipseudomonal Potency
The 3-hydroxy (-OH) group on the aminosugar moiety of aminoglycosides plays a pivotal role in their biological activity. Its presence is a key factor in the molecule's ability to bind to the bacterial ribosome, which is the primary mechanism of action for this class of antibiotics. However, this same functional group is also a primary target for aminoglycoside-modifying enzymes (AMEs), which are a major cause of bacterial resistance.
Aminoglycoside phosphotransferases (APHs) are a prominent family of AMEs that catalyze the ATP-dependent phosphorylation of hydroxyl groups on the antibiotic. nih.gov This modification prevents the aminoglycoside from binding effectively to its target, the 16S rRNA of the 30S ribosomal subunit, thereby rendering the drug inactive. nih.gov The APH(3') subclass of these enzymes specifically targets the 3'-hydroxyl group for phosphorylation. nih.gov The prevalence of APH(3') enzymes in clinically relevant pathogens, including Gram-negative species, is a significant mechanism of resistance against many aminoglycosides. nih.gov
The strategic removal or modification of this 3'-OH group is a key strategy in the development of next-generation aminoglycosides designed to evade this resistance mechanism. For instance, the semisynthetic aminoglycoside plazomicin (B589178) was engineered from a sisomicin (B1680986) scaffold which naturally lacks the 3'- and 4'-OH groups, making it intrinsically resistant to modification by APH(3') enzymes. nih.govnih.gov This structural modification is crucial for its activity against many resistant Gram-negative pathogens.
While direct studies on 3-O-Demethylsporaricin A's antipseudomonal potency are limited in the provided results, the general principle across the aminoglycoside class strongly indicates that the demethylation at the 3-O position, creating a free hydroxyl group, is critical for its intrinsic activity but also presents a liability for inactivation by APH(3') enzymes prevalent in resistant bacteria like Pseudomonas aeruginosa. oup.comresearchgate.net The enhanced in vitro activity of O-demethylfortimicin A against Pseudomonas aeruginosa compared to its parent compound, fortimicin (B10828623) A, further underscores that modifications at or near this position can significantly influence antipseudomonal potency. nih.gov
Impact of Site-Specific Structural Modifications on Antimicrobial Spectrum and Potency
The antimicrobial spectrum and potency of aminoglycosides can be dramatically altered through specific structural modifications at various sites on the molecule. These changes are often aimed at preventing inactivation by AMEs, enhancing ribosomal binding, or altering the drug's uptake into bacterial cells.
One of the most successful strategies has been the modification of the N-1 amino group of the 2-deoxystreptamine (B1221613) ring. The addition of an (S)-4-amino-2-hydroxybutyryl (HABA) group at this position, as seen in amikacin (B45834) and plazomicin, provides steric hindrance that blocks the action of several AMEs, including certain N-acetyltransferases (AACs) and phosphotransferases (APHs). nih.govnih.gov
Deoxygenation at key positions is another powerful approach. The chemical removal of the 3'- and 4'-hydroxyl groups has been shown to yield compounds that retain high affinity for the bacterial ribosome while being resistant to the corresponding AMEs. google.com Similarly, the synthesis of 2-deoxyfortimicin A from fortimicin A resulted in a compound with improved antimicrobial activity. nih.gov
Modifications to other positions also confer significant advantages. For example, alkylation at the N-6' position can reduce the affinity of resistance enzymes, though it sometimes leads to a concurrent decrease in antibacterial activity. google.com In the istamycin family, replacement of the 2'-amino group with a hydroxyl group was found to significantly decrease acute toxicity while maintaining good antibacterial activity in certain derivatives. nih.gov
The table below summarizes the effects of various site-specific modifications on aminoglycoside activity.
| Modification Site | Type of Modification | Effect on Biological Activity | Example Compound(s) | Citations |
| N-1 (2-DOS Ring) | Acylation with HABA group | Blocks AMEs (AACs, APHs), broadens spectrum | Amikacin, Plazomicin | nih.gov, nih.gov |
| C-3' (Aminosugar) | Deoxygenation (Removal of -OH) | Evades APH(3') enzymes, active against resistant strains | Plazomicin, 3'-Deoxykanamycin | nih.gov, google.com |
| C-4' (Aminosugar) | Deoxygenation (Removal of -OH) | Evades APH(4') enzymes | Plazomicin | nih.gov, google.com |
| C-6' (Aminosugar) | Alkylation (e.g., hydroxyethyl) | Blocks AAC(6') enzymes | Plazomicin | nih.gov |
| C-2' (Aminosugar) | Replacement of -NH2 with -OH | Markedly decreases acute toxicity | 2'-deamino-2'-hydroxyistamycins | nih.gov |
| C-2 (Fortamine Ring) | Deoxygenation | Improved antimicrobial activity | 2-deoxyfortimicin A | nih.gov |
Computational Approaches to Structure-Activity Relationship Prediction (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. nih.govnih.gov QSAR establishes a mathematical correlation between the chemical structure and a specific biological activity, enabling researchers to design and screen novel molecules with desired properties in silico before undertaking their synthesis. nih.gov The process involves generating numerical representations of molecules (molecular descriptors) and using statistical methods to build a model that links these descriptors to experimental activity. nih.gov
While specific QSAR studies on this compound were not found, research on other aminoglycosides demonstrates the utility of this approach. For example, QSAR modeling has been successfully applied to libraries of aminoglycoside-derived polymers to predict their efficacy for transgene delivery. nih.govnih.govsmolecule.com In these studies, researchers synthesized a series of lipopolymers by conjugating different alkanoyl chlorides to aminoglycoside-derived polymers. nih.gov They then developed QSAR models that could accurately predict the transgene expression efficacy of new, unsynthesized polymers based on their physicochemical properties (descriptors). nih.gov
The QSAR models indicated that specific attributes of both the aminoglycoside "building blocks" and the modifying chemical groups were crucial for biological activity. nih.govsmolecule.com This synergistic use of combinatorial synthesis, biological screening, and cheminformatics modeling allows for the rational design of more effective molecules. smolecule.com Such an approach could be readily applied to the design of new aminoglycoside antibiotics, helping to predict antimicrobial potency and optimize structures to overcome resistance.
SAR Comparisons with Other Demethylated Aminoglycoside Derivatives (e.g., Fortimicin A, Istamycins A and B)
This compound belongs to the fortimicin-class of pseudodisaccharide aminoglycosides, which also includes the istamycins. These antibiotics share a common structural scaffold but exhibit important differences that influence their biological activity. researchgate.netsmolecule.com Unlike more common aminoglycosides like kanamycin (B1662678) or neomycin, which are based on a 2-deoxystreptamine core, the fortimicin family contains a unique 1,4-diaminocyclitol moiety, such as fortamine. nih.govacs.org
Fortimicin A: This compound is structurally similar to sporaricin A, notably featuring a glycyl group attached to the secondary amine at the N-4 position. acs.org A key difference between fortimicin A and this compound lies in the methylation pattern. While fortimicin A has broad-spectrum activity, it is generally not effective against Pseudomonas aeruginosa. nih.gov However, its O-demethylated derivative shows a significant (approximately three-fold) increase in activity against P. aeruginosa, highlighting the critical role of this structural feature for antipseudomonal potency. nih.gov Both fortimicin A and its O-demethyl derivative are susceptible to inactivation by the 3-N-acetyltransferase-I enzyme, indicating a shared structural liability. nih.gov
Istamycins A and B: The istamycins are also closely related to the sporaricins. nih.gov Istamycins A and B are epimers, differing only in the stereochemistry of the amino group at position 1 of the diaminocyclitol ring. smolecule.com This subtle change has a significant impact on their biological activity. Like sporaricin and fortimicin, the istamycins are active against a range of Gram-positive and Gram-negative bacteria, including some aminoglycoside-resistant strains. nih.govsmolecule.com The derivative 3-O-demethylistamycin B was found to be a highly potent antibiotic against various bacteria, but it also exhibited considerable acute toxicity. nih.gov Subsequent research showed that replacing the 2'-amino group with a hydroxyl group could significantly reduce this toxicity while retaining good antibacterial activity. nih.gov
Advanced Research Perspectives and Future Directions for 3 O Demethylsporaricin a
Exploration of Novel Synthetic Routes and Potential Biosynthetic Pathways
The production of 3-O-Demethylsporaricin A and related compounds hinges on both chemical synthesis and an understanding of their natural biosynthetic origins.
Synthetic Routes: this compound is recognized as a novel, semi-synthetic antibiotic. Its total synthesis has been successfully achieved, providing a foundational methodology for creating this and other related structures. The established route involves the glycosidation of a custom-synthesized aminocyclitol component to produce 3-O-demethylsporaricin B, which is then converted to this compound.
Key steps in the synthesis of the crucial aminocyclitol part include:
Deoxygenation: The removal of a hydroxyl group.
Inversion of a hydroxyl group: Altering the stereochemistry at a specific carbon center.
N-methylation: The addition of a methyl group to a nitrogen atom.
This multi-step process underscores the complexity of aminoglycoside synthesis and highlights the need for more efficient and scalable synthetic pathways. Future research is focused on developing novel routes that could improve yield, reduce the number of steps, and allow for more facile introduction of structural modifications.
Biosynthetic Pathways: While this compound is semi-synthetic, its parent compounds are natural products derived from actinomycetes. The biosynthetic gene clusters responsible for producing aminoglycosides like those in the fortimicin (B10828623) group (to which sporaricins are related) are found in various actinomycete genera, such as Micromonospora and Streptomyces. These gene clusters contain the blueprints for the enzymes that construct the antibiotic from simpler metabolic precursors.
Research into these pathways reveals that the biosynthetic enzymes from different organisms can share common substrate specificities, allowing them to process precursors from other related pathways. A deeper understanding of the specific gene cluster for sporaricin could enable the use of synthetic biology and metabolic engineering techniques. Future exploration in this area could lead to:
Engineered microorganisms capable of producing the core scaffolds of these antibiotics more efficiently.
Combinatorial biosynthesis , where genes from different pathways are mixed and matched to create novel aminoglycoside structures that would be difficult to synthesize chemically.
Design and Synthesis of Advanced this compound Derivatives for Specialized Biological Applications
A primary driver of aminoglycoside research is the need to overcome bacterial resistance and reduce the associated toxicities, such as kidney and ear damage (nephrotoxicity and ototoxicity). The design and synthesis of advanced derivatives of this compound is a promising strategy to achieve these goals.
The most common mechanism of clinical resistance to aminoglycosides is the enzymatic modification of the antibiotic by Aminoglycoside-Modifying Enzymes (AMEs). These enzymes, which include acetyltransferases (AACs), phosphotransfertransferases (APHs), and nucleotidyltransferases (ANTs), add chemical groups to the antibiotic, preventing it from binding to its ribosomal target.
Strategic chemical modifications to the this compound scaffold can block the sites where AMEs act, thus restoring antibacterial activity.
| Modification Strategy | Target Site on Aminoglycoside | Purpose | Example from Related Aminoglycosides |
| N-1 Acylation | N-1 amino group of the 2-deoxystreptamine (B1221613) ring | Block APH(3') and ANT(2'') enzymes | Addition of a (S)-4-amino-2-hydroxybutyryl (AHB) group to kanamycin (B1662678) to create amikacin (B45834). |
| Modification at C6' | 6'-amino group | Prevent modification by AAC(6') enzymes | N-alkylation or creation of thioether analogs at the 6'-position of tobramycin. |
| Modification at C4' | 4'-hydroxyl group | Evade modification by APH(3') enzymes | Synthesis of 4'-modified kanamycin B derivatives. |
| Charge Reduction | Various amino groups | Reduce overall positive charge to potentially lower toxicity | Replacing an amine with a hydroxyl group, as explored in designer aminoglycosides for genetic disease therapy. |
Future research will likely focus on creating a library of this compound derivatives with targeted modifications. These new compounds would be screened for enhanced activity against resistant pathogens and for reduced toxicity profiles. Furthermore, derivatives could be designed for specialized applications beyond antibacterial therapy, such as agents for treating genetic diseases caused by nonsense mutations.
In-depth Molecular and Cellular Mechanism of Action Investigations
The fundamental mechanism of action for aminoglycoside antibiotics is well-established. They are potent bactericidal agents that primarily function by inhibiting protein synthesis. This is achieved through high-affinity binding to the 16S ribosomal RNA (rRNA) within the 30S subunit of the bacterial ribosome. This binding event disrupts the translation process, leading to the production of mistranslated or truncated proteins and ultimately, cell death.
For this compound, it is presumed to share this primary mechanism of action. However, in-depth investigations specific to this molecule are crucial for a complete understanding. Future research should focus on:
High-resolution structural studies: Determining the crystal or cryo-EM structure of this compound bound to the bacterial ribosome. This would reveal the precise molecular interactions and could explain differences in potency or spectrum compared to other aminoglycosides.
Biophysical analysis: Quantifying the binding affinity and kinetics of the drug to its ribosomal target.
Cellular uptake studies: Investigating the efficiency and mechanism by which this compound enters bacterial cells, as this is a critical factor for its bactericidal activity.
A detailed understanding of its molecular interactions could guide the rational design of next-generation derivatives with improved target binding and efficacy.
Potential for Combination Therapies Involving this compound
The use of antibiotics in combination is a cornerstone of modern infectious disease therapy, employed to broaden the spectrum of activity, prevent the emergence of resistance, and achieve synergistic killing of pathogens. Aminoglycosides are frequently used in combination therapies, most notably with β-lactam antibiotics (e.g., penicillins and cephalosporins).
The rationale for this combination is a well-documented synergistic effect:
β-lactam action: β-lactam antibiotics inhibit the synthesis of the bacterial cell wall, causing damage and increasing its permeability.
Enhanced Aminoglycoside Uptake: The compromised cell wall allows for increased penetration of the aminoglycoside into the bacterial cell, leading to higher intracellular concentrations.
Synergistic Bactericidal Effect: The combined action of cell wall disruption and potent protein synthesis inhibition results in more rapid and effective bacterial killing than either agent alone.
Given this established principle, this compound is a strong candidate for use in combination therapies. Future research should explore its efficacy in combination with various agents against clinically relevant pathogens. Studies could include:
In vitro synergy testing with β-lactams, glycopeptides, and other antibiotic classes against multidrug-resistant bacteria.
Animal infection models to validate the in vivo efficacy of promising combinations.
Combinations with non-antibiotic adjuvants, such as compounds that disrupt bacterial membranes or inhibit resistance mechanisms, which could further enhance the activity of this compound.
Academic Research Challenges and Opportunities in Aminoglycoside Chemistry and Biology
The field of aminoglycoside research, while mature, is replete with both significant challenges and compelling opportunities that will shape the future of this antibiotic class.
Challenges:
Widespread Enzymatic Resistance: The prevalence of AMEs in clinical isolates is the single greatest challenge to the continued use of aminoglycosides. Many resistant strains now carry genes for multiple AMEs, rendering older aminoglycosides ineffective.
Inherent Toxicity: Dose-dependent nephrotoxicity and irreversible ototoxicity remain significant clinical limitations, often relegating aminoglycosides to second-line agents for severe infections.
Complex Chemistry: The dense stereochemistry and multiple functional groups of aminoglycosides make their chemical synthesis and modification complex and labor-intensive.
Ribosomal Methylation: An emerging resistance mechanism involves bacterial enzymes that methylate the 16S rRNA target site, which can confer high-level resistance to nearly all aminoglycosides.
Opportunities:
Rational Drug Design: A deep understanding of AME structures and mechanisms allows for the rational design of new derivatives that evade enzymatic modification.
Targeting New Indications: The ability of some aminoglycosides to induce readthrough of premature stop codons has opened a new therapeutic avenue for treating genetic disorders like cystic fibrosis and Duchenne muscular dystrophy. Modifying aminoglycoside structures to enhance this activity while minimizing antibacterial effects and toxicity is a major opportunity.
Development of Adjuvants: An alternative to creating new derivatives is to develop inhibitors of AMEs that could be co-administered with existing aminoglycosides, effectively restoring their activity.
Advanced Drug Delivery: Formulating aminoglycosides in novel delivery systems, such as nanoparticles, could help target the drug to the site of infection and reduce systemic exposure, thereby mitigating toxicity.
Metabolic Potentiation: Recent studies have shown that certain metabolites can potentiate the activity of aminoglycosides, allowing for the use of lower, less toxic concentrations.
The continued exploration of aminoglycoside chemistry and biology is essential. By addressing these challenges and capitalizing on new opportunities, researchers can ensure that this powerful class of antibiotics, including compounds like this compound, remains a valuable part of the therapeutic arsenal (B13267) against infectious and genetic diseases.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
